Cas no 74467-00-8 (2-(Trifluoromethyl)benzenecarbaldehyde oxime)

2-(Trifluoromethyl)benzenecarbaldehyde oxime structure
74467-00-8 structure
Nome del prodotto:2-(Trifluoromethyl)benzenecarbaldehyde oxime
Numero CAS:74467-00-8
MF:C8H6F3NO
MW:189.13455247879
MDL:MFCD03015196
CID:1076993
PubChem ID:6868090

2-(Trifluoromethyl)benzenecarbaldehyde oxime Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(Trifluoromethyl)benzenecarbaldehyde oxime
    • (NE)-N-[[2-(trifluoromethyl)phenyl]methylidene]hydroxylamine
    • 2-(TRIFLUOROMETHYL)BENZALDEHYDE OXIME
    • 2-(trifluoromethyl)-benzaldehyde
    • 2-trifluoromethylbenzaldehyde oxime
    • AC1OAX52
    • AC1Q5A13
    • HMS1788E21
    • SBB090901
    • STL377877
    • trifluoromethylbenzenecarbaldehydeoxime
    • Z49568483
    • N-{[2-(trifluoromethyl)phenyl]methylidene}hydroxylamine
    • (E)-2-(Trifluoromethyl)benzaldehyde oxime
    • SCHEMBL1509425
    • 24652-61-7
    • A915626
    • 74467-00-8
    • F2163-0241
    • GBZLIAANNYDSOB-LFYBBSHMSA-N
    • KA-0821
    • J-506667
    • ZCA46700
    • DTXSID90425940
    • AKOS001042277
    • (E)-N-{[2-(trifluoromethyl)phenyl]methylidene}hydroxylamine
    • MFCD03015196
    • EN300-15694
    • (E)-N-hydroxy-1-[2-(trifluoromethyl)phenyl]methanimine
    • MDL: MFCD03015196
    • Inchi: InChI=1S/C8H6F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5+
    • Chiave InChI: GBZLIAANNYDSOB-LFYBBSHMSA-N
    • Sorrisi: FC(C1=CC=CC=C1/C=N/O)(F)F

Proprietà calcolate

  • Massa esatta: 189.04018
  • Massa monoisotopica: 189.04014830g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 190
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 32.6Ų
  • XLogP3: 3

Proprietà sperimentali

  • Punto di fusione: 55-57
  • PSA: 32.59

2-(Trifluoromethyl)benzenecarbaldehyde oxime Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:Sealed in dry,2-8°C

2-(Trifluoromethyl)benzenecarbaldehyde oxime Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
KA-0821-25G
2-(trifluoromethyl)benzenecarbaldehyde oxime
74467-00-8 >95%
25g
£1584.00 2025-02-09
abcr
AB257724-1 g
2-(Trifluoromethyl)benzenecarbaldehyde oxime, 95%; .
74467-00-8 95%
1 g
€187.10 2023-07-20
TRC
T899348-500mg
2-(trifluoromethyl)benzenecarbaldehyde oxime
74467-00-8
500mg
$ 65.00 2022-06-02
TRC
T899348-250mg
2-(trifluoromethyl)benzenecarbaldehyde oxime
74467-00-8
250mg
$ 50.00 2022-06-02
TRC
T899348-2.5g
2-(trifluoromethyl)benzenecarbaldehyde oxime
74467-00-8
2.5g
$ 135.00 2022-06-02
Apollo Scientific
PC8499-5g
2-(Trifluoromethyl)benzaldehyde oxime
74467-00-8
5g
£125.00 2025-02-22
Key Organics Ltd
KA-0821-10MG
2-(trifluoromethyl)benzenecarbaldehyde oxime
74467-00-8 >95%
10mg
£63.00 2025-02-09
1PlusChem
1P00FCYT-5g
2-(TRIFLUOROMETHYL)BENZALDEHYDE OXIME
74467-00-8
5g
$215.00 2024-04-21
A2B Chem LLC
AH15845-5g
2-(Trifluoromethyl)benzaldehyde oxime
74467-00-8
5g
$220.00 2024-04-19
A2B Chem LLC
AH15845-1g
2-(Trifluoromethyl)benzaldehyde oxime
74467-00-8
1g
$113.00 2024-04-19
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:74467-00-8)2-(Trifluoromethyl)benzenecarbaldehyde oxime
A915626
Purezza:99%
Quantità:5g
Prezzo ($):413.0